molecular formula C12H18N2 B15538644 N-(3-methylcyclohexyl)pyridin-2-amine

N-(3-methylcyclohexyl)pyridin-2-amine

Cat. No.: B15538644
M. Wt: 190.28 g/mol
InChI Key: CHVPRQHUZNJCFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methylcyclohexyl)pyridin-2-amine is a secondary amine featuring a pyridin-2-amine core substituted with a 3-methylcyclohexyl group. This compound belongs to a class of aromatic amines with diverse applications in medicinal chemistry, material science, and catalysis. Its structure combines the aromaticity of pyridine with the steric and electronic effects of the cyclohexyl substituent, making it a valuable scaffold for drug design and synthetic intermediates.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

N-(3-methylcyclohexyl)pyridin-2-amine

InChI

InChI=1S/C12H18N2/c1-10-5-4-6-11(9-10)14-12-7-2-3-8-13-12/h2-3,7-8,10-11H,4-6,9H2,1H3,(H,13,14)

InChI Key

CHVPRQHUZNJCFJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)NC2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Positional Isomers

  • N-Cyclohexylpyridin-2-amine (CAS 15513-16-3)

    • Molecular Formula : C₁₁H₁₆N₂
    • Molecular Weight : 176.26 g/mol
    • Key Differences : Lacks the methyl group on the cyclohexyl ring. The absence of methyl substitution reduces lipophilicity and may decrease steric hindrance, enhancing reactivity in coupling reactions .

Aromatic vs. Aliphatic Substituents

  • 4-Methyl-N-(3-methylphenyl)pyridin-2-amine

    • Molecular Formula : C₁₃H₁₅N₃
    • Molecular Weight : 213.28 g/mol
    • Key Differences : Replaces the cyclohexyl group with a 3-methylphenyl substituent. The aromatic phenyl ring introduces π-π stacking capabilities, which could enhance interactions with biological targets or catalytic surfaces. However, the rigid planar structure may reduce solubility compared to the flexible cyclohexyl analog .
  • N-(4-Methoxybenzyl)pyridin-2-amine Molecular Formula: C₁₃H₁₄N₂O Molecular Weight: 214.26 g/mol Key Differences: Features a methoxybenzyl group, which adds electron-donating methoxy functionality.

Comparison with Functionalized Alkylamine Derivatives

Ether-Linked Derivatives

  • N-(2-Methoxyethyl)pyridin-2-amine (CAS 29450-12-2)
    • Molecular Formula : C₈H₁₂N₂O
    • Molecular Weight : 152.19 g/mol
    • Key Differences : The methoxyethyl chain introduces ether oxygen, enhancing hydrophilicity and flexibility. Such derivatives are often used as intermediates in pharmaceuticals due to improved water solubility .

Heterocyclic Substituents

  • N-(2-Pyridin-2-ylethyl)pyridin-2-amine (CAS 6311-99-5)
    • Molecular Formula : C₁₂H₁₃N₃
    • Molecular Weight : 199.25 g/mol
    • Key Differences : Incorporates a pyridinylethyl group, enabling additional aromatic interactions. This structure is relevant in coordination chemistry and kinase inhibition studies .

Physicochemical Trends

Compound Molecular Weight (g/mol) Key Substituent Predicted LogP* Solubility Profile
N-(3-Methylcyclohexyl)pyridin-2-amine ~190.28 3-Methylcyclohexyl ~2.5 Moderate in organic solvents
N-Cyclohexylpyridin-2-amine 176.26 Cyclohexyl ~2.0 Higher in polar aprotic solvents
N-(4-Methoxybenzyl)pyridin-2-amine 214.26 4-Methoxybenzyl ~1.8 Moderate in DMF/ethanol

*LogP estimated using fragment-based methods.

Q & A

Q. What are the established synthetic routes for N-(3-methylcyclohexyl)pyridin-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves a nucleophilic substitution or Buchwald-Hartwig coupling between 2-aminopyridine and 3-methylcyclohexyl halides. For example:

  • Method A : React 2-aminopyridine with 3-methylcyclohexyl bromide using a palladium catalyst (e.g., Pd(OAc)₂), a ligand (XPhos), and a base (Cs₂CO₃) in toluene at 100–110°C under inert atmosphere .
  • Optimization : Vary solvent polarity (DMF vs. toluene), catalyst loading (1–5 mol%), and reaction time (12–24 hours) to maximize yield. Monitor progress via TLC or LC-MS .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons, particularly for the cyclohexyl and pyridine moieties .
  • X-ray crystallography : Grow single crystals via slow evaporation in ethanol/water. Use SHELXL for structure refinement and WinGX for anisotropic displacement parameter analysis .
  • Mass spectrometry : Employ HRMS (ESI+) to confirm molecular ion [M+H]⁺ and rule out impurities .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methylcyclohexyl group influence the compound’s reactivity and biological activity?

  • Steric effects : The bulky cyclohexyl group may hinder intermolecular interactions, reducing solubility but enhancing selectivity in enzyme binding (e.g., kinase inhibition). Compare analogs with smaller substituents (e.g., methyl vs. tert-butyl) .
  • Electronic effects : Electron-donating methyl groups stabilize the pyridine ring, altering pKa and hydrogen-bonding capacity. Use DFT calculations (B3LYP/6-31G*) to model charge distribution .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient). Impurities like unreacted 2-aminopyridine can skew bioassay results .
  • Assay standardization : Replicate assays under identical conditions (e.g., cell line, ATP concentration in kinase assays). Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What computational strategies are recommended for predicting the compound’s pharmacokinetic properties?

  • ADMET prediction : Use SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability. Validate with experimental Caco-2 permeability assays .
  • Molecular docking : Dock the compound into target proteins (e.g., tubulin) using AutoDock Vina. Prioritize binding poses with ΔG < −8 kcal/mol and hydrogen bonds to key residues (e.g., β-tubulin Thr179) .

Q. How can crystallization conditions be tailored to improve crystal quality for structural studies?

  • Solvent screening : Test polar aprotic (DMSO) vs. non-polar (hexane) solvents. Additives like diethyl ether may enhance crystal lattice stability .
  • Temperature gradients : Slow cooling (0.5°C/hour) from 50°C to 4°C reduces nucleation density, yielding larger crystals .

Methodological Challenges and Solutions

Q. What strategies mitigate racemization during chiral synthesis of this compound derivatives?

  • Chiral auxiliaries : Use (R)-BINOL-derived catalysts in asymmetric alkylation steps. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column) .
  • Low-temperature reactions : Conduct reactions at −20°C to slow racemization kinetics .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Forced degradation : Incubate in PBS (pH 7.4) at 37°C for 48 hours. Analyze degradation products via LC-MS/MS. Major degradation pathways include oxidation of the pyridine ring .
  • Light sensitivity : Store solutions in amber vials; assess photostability under UV/Vis light (300–800 nm) for 24 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.